[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Overview
Description
[3-Nitro-5-(trifluoromethyl)phenyl]methanol, also known as this compound, is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis and Transesterification : A study by Ishihara et al. (2008) demonstrated that zwitterionic salts derived from reactions involving 3,5-bis(trifluoromethyl)phenyl isothiocyanate are effective as organocatalysts in transesterification reactions. This work highlights the potential of [3-Nitro-5-(trifluoromethyl)phenyl]methanol derivatives in catalysis and organic synthesis applications (Ishihara, Niwa, & Kosugi, 2008).
Photoaffinity Labeling : Hatanaka et al. (1994) synthesized 3-Phenyl-3-trifluoromethyl-diazirine derivatives with nitro and alkoxy substituents for use as carbene precursors in photoaffinity labeling. This technique is useful in studying biological interactions and could involve this compound or its derivatives (Hatanaka, Hashimoto, Nakayama, & Kanaoka, 1994).
Metal-Free Reduction in Organic Synthesis : Giomi et al. (2016) described the use of Phenyl (2-quinolyl) methanol, a related compound, as an efficient reagent for the metal-free reduction of nitro aromatic compounds. This indicates potential applications for this compound in similar contexts (Giomi, Alfini, Ceccarelli, Salvini, & Brandi, 2016).
Fluorescent Colorimetric Chemosensors : Manna et al. (2020) conducted studies on phenyl thiadiazole-based Schiff base receptors for detecting Al3+ ions. Given the structural similarities, this compound could potentially be modified for use in similar chemosensor applications (Manna, Chowdhury, & Patra, 2020).
Photochemical Reaction Mechanisms : Research on 2-nitrobenzyl compounds, like 1-nitro-2-phenylnaphthalene, by Il'ichev et al. (2004) focused on the photorelease mechanisms in various solvents. Such studies provide insights into the photochemical behavior of nitro-substituted compounds, which can inform applications of this compound in photochemistry (Il'ichev, Schwörer, & Wirz, 2004).
Hydrogenation and Methanolysis : The study of low-pressure hydrogenation of CO2 to CH3OH using Ni-In-Al/SiO2 catalysts by Richard and Fan (2017) is relevant as it involves methanol, a potential reaction product or solvent in reactions involving this compound (Richard & Fan, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary targets of [3-Nitro-5-(trifluoromethyl)phenyl]methanol are currently unknown. This compound is a derivative of the trifluoromethyl group, which is found in many FDA-approved drugs . Trifluoromethyl-containing compounds are known to exhibit numerous pharmacological activities . .
Mode of Action
As a derivative of the trifluoromethyl group, it may interact with its targets in a similar manner to other trifluoromethyl-containing compounds . .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse pharmacological activities of trifluoromethyl-containing compounds , this compound may have a wide range of potential effects.
Properties
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIIHVBSVSJXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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